(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride
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Overview
Description
(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfanyl group, a pyrrolidine ring, and a propanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions to ensure the selective introduction of the methylsulfanyl group.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the propanoic acid moiety. This can be achieved using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pH, and solvent systems to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the study of protein modifications and interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Phenylisoserine hydrochloride: Similar in structure but with a phenyl group instead of a methylsulfanyl group.
(2R)-3-Methylsulfanyl-2-aminopropanoic acid: Lacks the pyrrolidine ring, making it less complex.
(3S)-Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the methylsulfanyl and propanoic acid moieties.
Uniqueness
The unique combination of the methylsulfanyl group, pyrrolidine ring, and propanoic acid moiety in (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
(2R)-3-methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(9(13)14)11-8(12)6-2-3-10-4-6;/h6-7,10H,2-5H2,1H3,(H,11,12)(H,13,14);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZITVACSMCHCW-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)C1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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